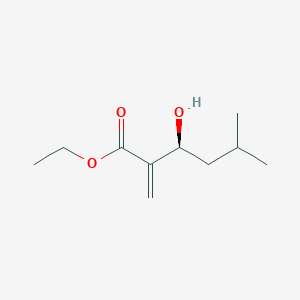![molecular formula C15H13N3O2 B12516510 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine CAS No. 792965-87-8](/img/structure/B12516510.png)
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine is a heterocyclic compound that features both oxazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under oxidative conditions. For instance, the oxidative cyclization of semicarbazones with bromine in acetic acid is a frequently used approach .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction, which is widely applied in industrial settings due to its mild conditions and functional group tolerance, could be employed for the formation of the carbon-carbon bonds in the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole or pyridine rings .
Applications De Recherche Scientifique
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Medicine: The compound is explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: It can be used in the development of new materials and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazole and pyridine derivatives, such as:
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine is unique due to its specific substitution pattern and the combination of oxazole and pyridine rings.
Propriétés
Numéro CAS |
792965-87-8 |
|---|---|
Formule moléculaire |
C15H13N3O2 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H13N3O2/c1-19-12-4-2-10(3-5-12)13-9-18-15(20-13)11-6-7-17-14(16)8-11/h2-9H,1H3,(H2,16,17) |
Clé InChI |
ITYCXFPDQMVLBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=NC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclohexyloxycarbonyloxyethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B12516431.png)
![Benzyl[1-(naphthalen-1-yl)ethyl]amine hydrochloride](/img/structure/B12516437.png)
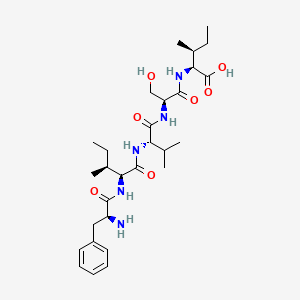
![4,6-Bis(diphenylphosphino)-10,11-dihydrodibenzo[b,f]oxepine](/img/structure/B12516442.png)
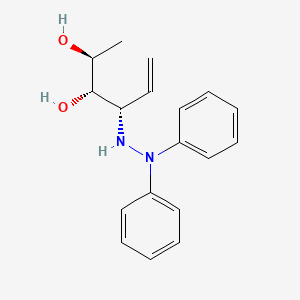
![2-Butyl-6-((trimethylsilyl)ethynyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516461.png)
![1H-Azeto[1,2-a][1,2]oxazolo[3,4-c]pyridine](/img/structure/B12516465.png)
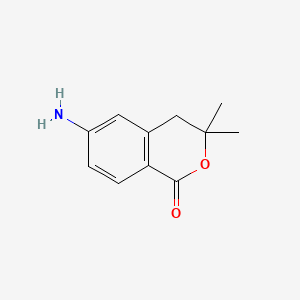
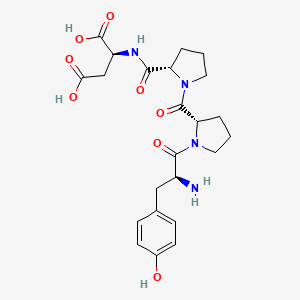
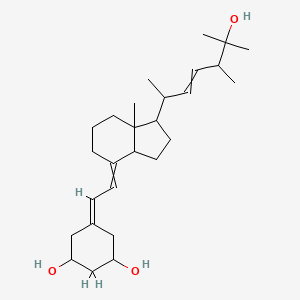
![1-[4-({[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy({[(isopropoxycarbonyl)oxy]methyl}sulfanyl)phosphoryl}oxy)-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-pyrimidine-2,4-dione](/img/structure/B12516490.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12516503.png)
